4-Fluoro-3-(trifluoromethoxy)benzyl bromide
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Overview
Description
Mechanism of Action
Target of Action
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a chemical compound used primarily as an intermediate in organic synthesis It’s known to be used in the synthesis of bioreductive drugs .
Mode of Action
The compound acts as a reagent in chemical reactions, particularly in the Friedel-Crafts polymerization . It interacts with its targets (other reactants) by donating its bromide group, which can be replaced by other functional groups in the course of the reaction .
Biochemical Pathways
It’s known to be involved in the synthesis of bioreductive drugs , which are designed to become active in low-oxygen environments, such as those found in certain types of tumors.
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . It’s typically handled and stored under controlled conditions to maintain its reactivity .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)benzyl bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in Friedel-Crafts polymerization reactions using aluminum chloride as a catalyst . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in metabolic pathways, resulting in altered metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed . High doses of this compound can lead to toxicity, affecting various organs and tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes by specific transporters, leading to its distribution within various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects.
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-fluoro-3-(trifluoromethoxy)toluene. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C), followed by stirring for about 30 minutes . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as triphenylphosphine (PPh3) in dichloromethane, with the reaction mixture being refluxed at 60°C .
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation reactions: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction reactions: It can be reduced to form benzyl alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-tubercular activity.
Material science: It is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart specific chemical properties such as increased reactivity and stability. Similar compounds include:
4-Fluorobenzyl bromide: Lacks the trifluoromethoxy group, making it less reactive.
4-(Trifluoromethoxy)benzyl bromide: Lacks the fluoro group, which affects its reactivity and stability.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYOYNASUIPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574883 |
Source
|
Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-50-0 |
Source
|
Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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